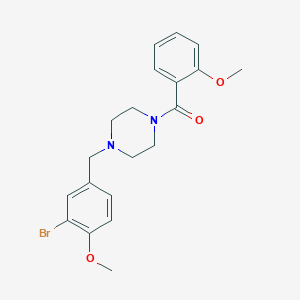
1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine, also known as BMBP, is a chemical compound with potential applications in scientific research. BMBP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with the dopamine D2 receptor, leading to the activation of downstream signaling pathways. This activation leads to the release of dopamine, which is a neurotransmitter involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit significant effects on the dopamine system, leading to changes in motor activity and reward-related behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine in lab experiments include its high selectivity for the dopamine D2 receptor and its potential as a therapeutic agent for neurological disorders. However, the limitations include its complex synthesis method and the need for further research to fully understand its biological effects.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine. These include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for neurological disorders, and the development of more efficient synthesis methods for the compound.
In conclusion, 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its activity as a dopamine D2 receptor agonist makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. Further research is needed to fully understand its biological effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 3-bromo-4-methoxybenzylamine with 2-methoxybenzoyl chloride in the presence of a base, followed by the reaction with piperazine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit activity as a dopamine D2 receptor agonist, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Eigenschaften
Molekularformel |
C20H23BrN2O3 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-6-4-3-5-16(18)20(24)23-11-9-22(10-12-23)14-15-7-8-19(26-2)17(21)13-15/h3-8,13H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
DTBOGCNCUPMBFC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)


![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)